molecular formula C9H11NO B2450764 Isochromane-8-ylamine CAS No. 1391102-05-8

Isochromane-8-ylamine

Cat. No.: B2450764
CAS No.: 1391102-05-8
M. Wt: 149.193
InChI Key: HEVXHQFCCQUZKM-UHFFFAOYSA-N
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Description

Isochromane-8-ylamine is an organic compound with the molecular formula C9H11NO It is a derivative of isochromane, featuring an amine group at the eighth position of the isochromane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Isochromane-8-ylamine can be synthesized through several methods. One common approach involves the reduction of isochroman-8-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of isochroman-8-one in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method offers the advantage of being scalable and efficient, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Isochromane-8-ylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.

    Reduction: this compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation with Pd/C.

    Substitution: Reagents such as acyl chlorides or aldehydes under acidic or basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, imines, or other substituted derivatives.

Scientific Research Applications

Isochromane-8-ylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in the design of central nervous system agents.

    Industry: this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.

Comparison with Similar Compounds

Isochromane-8-ylamine can be compared with other similar compounds such as:

    Isochromane: The parent compound without the amine group.

    Isochroman-8-one: The ketone derivative of isochromane.

    Isochromane-8-carboxylic acid: The carboxylic acid derivative.

Uniqueness: this compound is unique due to the presence of the amine group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3H,4-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVXHQFCCQUZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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